![molecular formula C20H20ClN3O B2360656 4-(1-(4-氯苄基)-1H-苯并[d]咪唑-2-基)-1-乙基吡咯烷-2-酮 CAS No. 915189-56-9](/img/structure/B2360656.png)

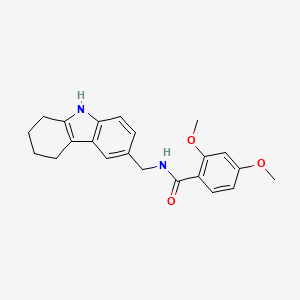

4-(1-(4-氯苄基)-1H-苯并[d]咪唑-2-基)-1-乙基吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one, also known as CBI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBI is a heterocyclic compound that contains a pyrrolidin-2-one ring, an imidazole ring, and a chlorobenzyl group. In

科学研究应用

- The compound has been studied for its antioxidant potential. Researchers have evaluated its ability to scavenge free radicals and protect cells from oxidative damage. These investigations often involve in vitro assays and animal models to assess its efficacy in preventing oxidative stress-related diseases .

- Investigations have explored the compound’s antimicrobial properties. It has been tested against various bacterial and fungal strains. Notably, metal complexes derived from this compound (by reacting it with salts of transition metals) have shown enhanced antimicrobial activity compared to the ligand itself. These findings suggest potential applications in developing new antimicrobial agents .

- Molecular docking simulations have been employed to understand how the compound interacts with specific biological targets. By calculating binding energies, researchers gain insights into its potential as a drug candidate. These studies often focus on protein-ligand interactions and can guide drug design efforts .

- Computational studies have revealed intriguing charge transfer behavior within the compound and its metal complexes. In particular, an intra-molecular charge transfer has been observed. The ligand exhibits higher hole transfer integral values than electron transfer integrals, indicating its suitability as a hole transporter .

- Specific derivatives or analogs of this compound have been synthesized and tested against particular bacterial strains. For instance, compound 2j demonstrated significant activity against E. coli , S. aureus , and B. subtillis .

- In a different context, related compounds have been explored for their kinase inhibition properties. While not directly the same compound, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to ATP-competitive inhibitors with selectivity for protein kinase B (PKB) over closely related kinases .

Antioxidant Activity

Antimicrobial Efficacy

Molecular Docking Studies

Charge Transfer Properties

Biological Activity Against Specific Strains

Kinase Inhibition Potential

作用机制

Target of Action

Similar compounds have been found to interact with proteins such as the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha .

Mode of Action

Based on its structural similarity to other imidazole-based compounds, it might interact with its targets and induce changes that affect the biological function of these proteins . The presence of the imidazole ring, a common feature in many bioactive compounds, could play a crucial role in these interactions .

Biochemical Pathways

Imidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetics analysis of similar compounds has predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have shown potential in various applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . This suggests that the compound could have diverse molecular and cellular effects.

属性

IUPAC Name |

4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O/c1-2-23-13-15(11-19(23)25)20-22-17-5-3-4-6-18(17)24(20)12-14-7-9-16(21)10-8-14/h3-10,15H,2,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDZFCWYXQAWOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate](/img/structure/B2360575.png)

![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2360576.png)

![Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2360580.png)

![2-(4-bromo-2-methylphenoxy)-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide](/img/structure/B2360581.png)

![(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile](/img/structure/B2360585.png)

![(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol](/img/structure/B2360586.png)

![7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2360588.png)

![3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2360591.png)

![[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2360592.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2360595.png)